molecular formula C11H14O3 B8466406 5-Ethyl-4-methoxy-o-anisaldehyde

5-Ethyl-4-methoxy-o-anisaldehyde

Cat. No.: B8466406
M. Wt: 194.23 g/mol
InChI Key: KCAGQZRIVPTEQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-4-methoxy-o-anisaldehyde is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

5-ethyl-2,4-dimethoxybenzaldehyde

InChI

InChI=1S/C11H14O3/c1-4-8-5-9(7-12)11(14-3)6-10(8)13-2/h5-7H,4H2,1-3H3

InChI Key

KCAGQZRIVPTEQT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of hexamethylenetetramine (HMTA)(6.75 g, 48.1 mmol) in trifluoroacetic acid (TFA)(40 ml) heated at reflux was added a solution of 4-ethoxy-1,3-dimethoxybenzene, (4.0 g, 24.1 mmol) in TFA (40 ml) dropwise over 90 min. The reaction mixture was heated at reflux for 2 h. The dark solution was concentrated in vacuo with mild heating leaving a dark red syrup. Ice water was added to the syrup until it became cloudy, then stirred at room temperature for 20 min. The mixture was basified with solid K2CO3, then stirred at room temperature for 20 min, and extracted with CH2Cl2 (200 ml×4). The combined CH2Cl2 solution was washed with water and brine, dried over MgSO4, and concentrated in vacuo to give a crude title compound (4.46 g) as a orange solid. The crude product was recrystallized from hexane-ethyl acetate to give title compound (2.51 g, 53.7%) as a pale yellow solid. 1H-NMR δ: 10.30 (s, 1H), 7.63 (s, 1H), 6.40 (s, 1H), 3.93 (s, 3H), 3.92 (s, 3H), 2.56 (q, J=7.3 Hz, 2H), 1.16 (t, J=7.3 Hz, 3H) IR(KBr, cm-1): 1662, 1610, 1578, 1505, 1488, 1477, 1457, 1437, 1408, 1354, 1320, 1279, 1261, 1216, 1189, 1111, 1025, 908, 825, 697.
Quantity
6.75 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
53.7%

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